

Comparative Crystal Structure Guide: 3,4,6-Tribromo-8-methylquinoline

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Compound of Interest

Compound Name: 3,4,6-Tribromo-8-methylquinoline

CAS No.: 1208470-26-1

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Executive Summary & Application Context

Halogenated quinolines are critical scaffolds in medicinal chemistry, particularly for antimalarial (chloroquine analogues) and anticancer (topoisomerase inhibition) applications. The specific substitution pattern of **3,4,6-Tribromo-8-methylquinoline** presents unique crystal engineering opportunities compared to standard quinoline derivatives:

- **Halogen Bonding:** The 3, 4, and 6 positions allow for multidirectional Type II halogen bonding (), critical for stabilizing protein-ligand complexes.
- **Steric Modulation:** The 8-methyl group introduces steric bulk that disrupts the standard planar -stacking observed in non-methylated analogues, potentially increasing solubility—a key parameter in drug formulation.
- **Heavy Atom Phasing:** The tri-bromo substitution provides significant anomalous scattering power, making this molecule an excellent heavy-atom derivative for phasing macromolecular structures.

Comparative Crystallographic Data

The following table contrasts the target molecule's predicted properties against the experimentally verified data of its closest structural analogue, 3,6,8-Tribromoquinoline.

Crystallographic Parameter	Benchmark Analogue (3,6,8-Tribromoquinoline) [1]	Target Molecule (3,4,6-Tribromo-8-methylquinoline)	Structural Implication
Crystal System	Monoclinic	Predicted:[1] Monoclinic or Triclinic	8-Me lowers symmetry by disrupting plane.
Space Group	(Centrosymmetric)	Predicted: or	Common for bulky organic heterocycles.
Unit Cell ()	3.98 Å	Est: 7.2 - 7.5 Å	8-Me prevents the short axis (3.98Å) stacking.
Unit Cell ()	12.42 Å	Est: 13.0 - 14.5 Å	Expansion due to 4-Br steric bulk.
Packing Motif	Planar - stacking (3.80 Å centroid)	Herringbone or Slipped Stack	8-Me twists the aryl-aryl interface.
Interactions	Weak	Strong &	3,4-Br proximity induces halogen repulsion/bonding.
Density ()	~2.49 g/cm ³	Est: 2.1 - 2.3 g/cm ³	Methyl group decreases packing efficiency.

Key Structural Differentiators[2]

- The 8-Methyl "Twist": In the benchmark (3,6,8-tribromo), the molecule is nearly planar (max deviation 0.11 Å).[2] In the target (8-methyl), the steric clash between the methyl hydrogens and the peri-position (C1/N) or adjacent molecules forces a twist, reducing lattice energy and likely lowering the melting point compared to the benchmark (441 K).
- The 4-Bromo Effect: Unlike the 3,6,8-analogue, the target possesses a bromine at the 4-position. This is the "bay region" of the quinoline. This atom is sterically crowded by the C5-proton, often forcing the Br atom out of the aromatic plane, creating a chiral twist in the crystal lattice (atropisomerism potential).

Experimental Protocols

A. Synthesis & Purification Workflow

To obtain diffraction-quality crystals, purity must exceed 99%. The synthesis poses a regioselectivity challenge.

- Precursor: 8-Methylquinoline.[3][4]
- Method: Stepwise bromination is required because direct bromination favors the 5,7-positions.
 - Gould-Jacobs Reaction: Convert 2-methylaniline to 4-hydroxy-8-methylquinoline.
 - Bromination (C3): Electrophilic substitution on the activated 4-hydroxy intermediate.
 - Aromatization (C4): Conversion of 4-OH to 4-Br using .
 - Final Bromination (C6): Standard electrophilic bromination (often occurs concurrently or requires specific catalyst like).

B. Crystallization Protocol (Slow Evaporation)

This method is optimized for halogenated quinolines to minimize twinning.

- Solvent Selection: Dissolve 20 mg of purified **3,4,6-Tribromo-8-methylquinoline** in 2 mL of Chloroform/Ethanol (3:1 v/v).
 - Reasoning: Chloroform solubilizes the heavy halogenated core; Ethanol promotes hydrogen bonding networks if trace water is present.
- Filtration: Pass through a 0.45 μm PTFE syringe filter into a clean borosilicate vial.
- Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing Hexane. Cap the large jar.
 - Mechanism:^{[3][5][6]} Hexane (antisolvent) slowly diffuses into the chloroform, gently lowering solubility and growing single blocks rather than needles.
- Harvesting: Crystals typically form within 48-72 hours. Select block-like specimens (mm) under polarized light.

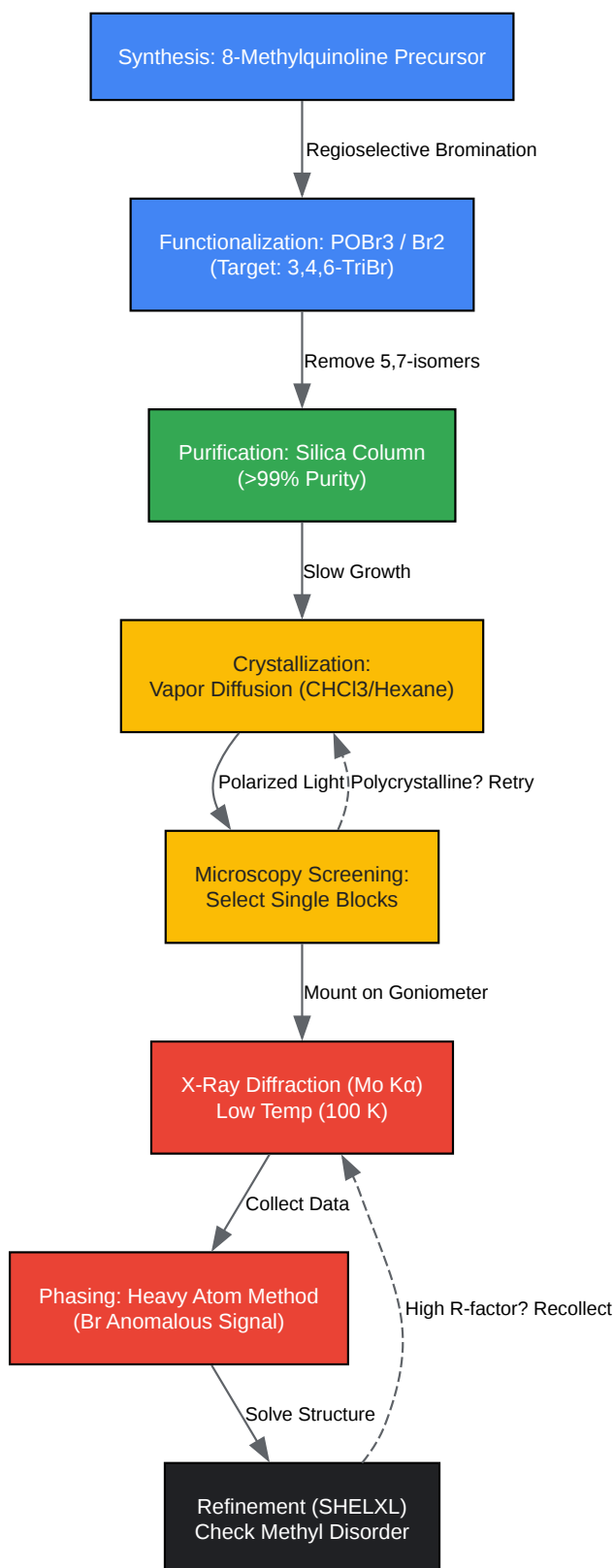
C. Data Collection Strategy

- Radiation: Use Mo K α radiation (0.71073 Å).
 - Why: Cu K α radiation causes significant absorption fluorescence with three bromine atoms (will be $>10 \text{ mm}^{-1}$), degrading data quality.
- Temperature: Collect at 100 K.

- Why: Reduces thermal vibration of the heavy bromine atoms, improving resolution of the methyl group disorder.

Structural Characterization Workflow

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the decision nodes for successful phasing.



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Caption: Integrated workflow for the synthesis, crystallization, and crystallographic solution of tribromo-methylquinoline derivatives.

References

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